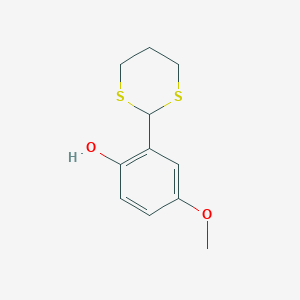
2-(1,3-Dithian-2-yl)-4-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Dithian-2-yl)-4-methoxyphenol, also known as DMPD, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DMPD is a phenolic antioxidant that has been shown to exhibit potent radical scavenging activity, making it a promising candidate for a variety of applications.
Mecanismo De Acción
The mechanism of action of 2-(1,3-Dithian-2-yl)-4-methoxyphenol involves its ability to scavenge free radicals and prevent oxidative damage. 2-(1,3-Dithian-2-yl)-4-methoxyphenol has been shown to react with a variety of free radicals, including reactive oxygen species (ROS) and reactive nitrogen species (RNS), effectively neutralizing them and preventing them from causing cellular damage.
Biochemical and Physiological Effects:
2-(1,3-Dithian-2-yl)-4-methoxyphenol has been shown to have a variety of biochemical and physiological effects. It has been shown to protect against oxidative damage in cells, reduce inflammation, and improve cellular function. Additionally, 2-(1,3-Dithian-2-yl)-4-methoxyphenol has been shown to have neuroprotective effects, protecting against neuronal damage and improving cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(1,3-Dithian-2-yl)-4-methoxyphenol in lab experiments is its potent antioxidant activity, which makes it a valuable tool for studying oxidative stress and its effects on cells. Additionally, 2-(1,3-Dithian-2-yl)-4-methoxyphenol is relatively easy to synthesize and purify, making it readily available for use in experiments. However, one limitation of using 2-(1,3-Dithian-2-yl)-4-methoxyphenol is its potential to interfere with other cellular processes, which may complicate experimental results.
Direcciones Futuras
There are several potential future directions for research on 2-(1,3-Dithian-2-yl)-4-methoxyphenol. One area of interest is its potential use as a radioprotective agent, as it has shown promise in protecting against radiation-induced damage in cells. Additionally, further research is needed to fully understand the mechanisms underlying 2-(1,3-Dithian-2-yl)-4-methoxyphenol's neuroprotective effects, which could have implications for the treatment of neurodegenerative diseases. Finally, there is potential for 2-(1,3-Dithian-2-yl)-4-methoxyphenol to be used in combination with other antioxidants or therapeutic agents to enhance their efficacy and reduce side effects.
Métodos De Síntesis
The synthesis of 2-(1,3-Dithian-2-yl)-4-methoxyphenol involves several steps, including the reaction of 2-bromo-4-methoxyphenol with sodium hydride and 1,3-dithiane. The resulting product is then subjected to a series of purification steps to obtain the final compound.
Aplicaciones Científicas De Investigación
2-(1,3-Dithian-2-yl)-4-methoxyphenol has been extensively studied for its potential use as an antioxidant in a variety of applications. It has been shown to exhibit potent radical scavenging activity, making it a promising candidate for use in the food and cosmetic industries. Additionally, 2-(1,3-Dithian-2-yl)-4-methoxyphenol has been investigated for its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced damage in cells.
Propiedades
Nombre del producto |
2-(1,3-Dithian-2-yl)-4-methoxyphenol |
|---|---|
Fórmula molecular |
C11H14O2S2 |
Peso molecular |
242.4 g/mol |
Nombre IUPAC |
2-(1,3-dithian-2-yl)-4-methoxyphenol |
InChI |
InChI=1S/C11H14O2S2/c1-13-8-3-4-10(12)9(7-8)11-14-5-2-6-15-11/h3-4,7,11-12H,2,5-6H2,1H3 |
Clave InChI |
GELLBDYSEBCXIB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)O)C2SCCCS2 |
SMILES canónico |
COC1=CC(=C(C=C1)O)C2SCCCS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B303306.png)
![2-[4-(Benzyloxy)phenyl]benzo-1,4-quinone](/img/structure/B303308.png)




![1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine](/img/structure/B303317.png)
![N-[(4S)-4,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]benzamide](/img/structure/B303318.png)
![N-[3,5-bis(4-methylphenyl)-1H-pyrrol-2-yl]-N-[3,5-bis(4-methylphenyl)-2H-pyrrol-2-ylidene]amine](/img/structure/B303320.png)
![N-[5-(1-naphthyl)-3-phenyl-1H-pyrrol-2-yl]-N-[5-(1-naphthyl)-3-phenyl-2H-pyrrol-2-ylidene]amine](/img/structure/B303321.png)
![1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one](/img/structure/B303322.png)


